REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].[CH2:6]([O:13][C:14]1[C:23]2[C:18](=[C:19]([CH3:26])[C:20]([O:24][CH3:25])=[CH:21][CH:22]=2)[N+:17]([O-])=[CH:16][CH:15]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:6]([O:13][C:14]1[C:23]2[C:18](=[C:19]([CH3:26])[C:20]([O:24][CH3:25])=[CH:21][CH:22]=2)[N:17]=[C:16]([Cl:3])[CH:15]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=[N+](C2=C(C(=CC=C12)OC)C)[O-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the excess of POCl3 was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled water and AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
successively washed with small portions of methanol and ether
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=NC2=C(C(=CC=C12)OC)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |